molecular formula C22H26N2O6S2 B2674836 Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 305852-26-0

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2674836
CAS No.: 305852-26-0
M. Wt: 478.58
InChI Key: CBWUZMPWAYYHKG-UHFFFAOYSA-N
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Description

Historical Development of Benzo[b]thiophene Scaffold in Drug Discovery

The benzo[b]thiophene nucleus first gained attention in the 1970s as an isostere of indole and benzofuran, with early applications in nonsteroidal anti-inflammatory drugs (NSAIDs). Its pharmaceutical relevance expanded significantly with the discovery of raloxifene, a benzothiophene-based selective estrogen receptor modulator (SERM) approved for osteoporosis treatment. The scaffold's versatility stems from its ability to participate in π-π stacking interactions with aromatic amino acid residues and its metabolic stability compared to oxygen-containing analogs. By the 2010s, over 20 clinical-stage candidates incorporated benzo[b]thiophene moieties, primarily targeting kinase pathways and microbial enzymes.

Emergence of Tetrahydrobenzo[b]thiophene Derivatives as Pharmacologically Active Agents

Saturation of the benzo[b]thiophene ring system to produce tetrahydro derivatives (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene) introduced conformational constraints that improved target specificity. Key developments include:

Derivative Class Biological Activity Structural Advantage
3-Cyano substituted Anticancer (GI₅₀ 1.2-8.7 μM) Enhanced hydrogen bonding capacity
2-Amino functionalized Antimicrobial (MIC 2-16 μg/mL) Improved solubility via protonation
Carboxylate esters Kinase inhibition (IC₅₀ 0.3-5 nM) Optimal lipophilicity for cell penetration

The ethyl carboxylate moiety in particular has shown superior metabolic stability compared to methyl analogs, with in vitro half-life extensions of 3-5 fold in hepatic microsome assays.

Position of Ethyl 2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate in Contemporary Research

This compound (C₂₂H₂₆N₂O₆S₂, MW 478.58 g/mol) represents a strategic fusion of three pharmacophoric elements:

  • Tetrahydrobenzo[b]thiophene core : Provides a rigid, planar structure for target binding
  • Morpholinosulfonyl group : Enhances solubility (calculated LogP 2.1) and engages in sulfonamide-protein interactions
  • Ethyl carboxylate side chain : Balances lipophilicity (π 1.85) for membrane penetration

Recent molecular docking studies suggest strong affinity for JNK3 kinases (binding energy -9.8 kcal/mol), positioning it as a potential neuroinflammatory modulator. The morpholino ring's chair conformation may facilitate optimal hydrogen bonding with Thr106 and Asp169 residues in kinase ATP-binding pockets.

Significance of Morpholinosulfonyl Functionalization in Heterocyclic Systems

The 4-(morpholinosulfonyl)benzamido group introduces several critical properties:

  • Sulfonamide moiety : Acts as a hydrogen bond acceptor/donor pair, with calculated electrostatic potential (ESP) maxima of -45.6 kcal/mol at the sulfonyl oxygen
  • Morpholine ring : Contributes to aqueous solubility (predicted 32 mg/mL) while maintaining moderate LogD (2.4 at pH 7.4)
  • Benzamido linker : Enables π-cation interactions with lysine/arginine residues, as demonstrated in COX-2 inhibition studies (IC₅₀ 0.8 μM vs. 2.1 μM for non-aromatic linkers)

Comparative molecular field analysis (CoMFA) of analogs shows the morpholinosulfonyl group contributes 38% of total binding energy in kinase inhibition models, primarily through electrostatic interactions. This functionalization strategy has reduced hERG channel binding by 60% compared to primary sulfonamides, addressing a key toxicity concern in drug development.

Properties

IUPAC Name

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S2/c1-2-30-22(26)19-17-5-3-4-6-18(17)31-21(19)23-20(25)15-7-9-16(10-8-15)32(27,28)24-11-13-29-14-12-24/h7-10H,2-6,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWUZMPWAYYHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the core thiophene structure. The process may include:

  • Formation of the Thiophene Core: This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of the Sulfonamide Group: The sulfonamide group is introduced using morpholine and a suitable activating agent.

  • Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may be studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a drug precursor or active pharmaceutical ingredient (API) in the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The morpholinosulfonyl group in the target compound is a strong EWG, comparable to the p-bromo substituent in Compound S6. EWGs enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
  • Benzamido vs.

Anticancer Activity

  • Compound S8 : Demonstrated significant cytotoxicity against A-549 lung cancer cells (IC₅₀: 10⁻⁴ M), attributed to the p-bromo EWG enhancing interactions with DNA or enzyme targets .

Apoptosis-Inducing Agents

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (e.g., from ) induce apoptosis in breast cancer cells. Substituents like morpholinosulfonyl could amplify this effect by modulating mitochondrial membrane permeability .

Physicochemical Properties

  • Solubility: The morpholinosulfonyl group in the target compound likely enhances water solubility compared to hydrophobic analogues (e.g., 4-fluorobenzamido in ).
  • Molecular Weight : The target’s higher molecular weight (478.58 vs. 347.40 in ) may impact bioavailability, necessitating formulation optimization.

Biological Activity

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews its biological activity based on available research findings, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 305852-26-0
  • Molecular Formula : C22H26N2O6S2
  • Molecular Weight : 478.58 g/mol

The compound features a unique combination of a tetrahydrobenzo[b]thiophene core and a morpholinosulfonyl group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • A study on sulfonamide derivatives demonstrated that modifications of the sulfonamide group can lead to enhanced antibacterial and antifungal activities. Compounds with similar structural motifs exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli , suggesting that the morpholino sulfonyl moiety may contribute positively to antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.
  • Cell Membrane Disruption : The hydrophobic nature of the tetrahydrobenzo[b]thiophene structure may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.

Case Studies and Research Findings

Case Study 1: Antibacterial Evaluation

A recent evaluation of thienopyrimidine-sulfonamide hybrids indicated that compounds with similar structures to this compound demonstrated varying degrees of antibacterial activity. Notably:

CompoundZone of Inhibition (mm)MIC (µg/mL)
Sulfadiazine29.6762.5
Sulfamethoxazole27.6762.5
Ethyl Compound (similar structure)18125

These results suggest that while the compound shows promise, further optimization may be required to enhance its antibacterial efficacy .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, compounds structurally related to this compound were tested against Candida albicans and Candida parapsilosis . The findings revealed:

CompoundMIC (µg/mL) against C. albicansMIC (µg/mL) against C. parapsilosis
Sulfamethoxazole62.5125
Ethyl Compound (similar structure)31.2562.5

This indicates a significant antifungal activity that could be further explored for therapeutic applications in treating fungal infections .

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

  • Methodological Answer : The synthesis begins with the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate precursor. React this with 4-(morpholinosulfonyl)benzoyl chloride under reflux conditions in dry benzene, using triethylamine as a catalyst. Key steps include:
  • Reflux : 4 hours in dry benzene at elevated temperatures to facilitate amide bond formation .
  • Purification : Concentrate the mixture, cool to room temperature, and recrystallize the product from ethanol to obtain pure crystals. Yields typically range from 39% to 96%, depending on reaction optimization .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons adjacent to the sulfonyl, morpholine, and benzamido groups. For example, the carbonyl (C=O) signal appears at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for amide (N–H, ~3300 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups are critical .
  • X-ray Crystallography : Resolve solid-state conformation, as demonstrated for analogous tetrahydrobenzo[b]thiophene derivatives .

Q. What in vitro assays evaluate the anticancer potential of this compound?

  • Methodological Answer : Use cell-based assays such as:
  • MTT Assay : Measure IC₅₀ values against breast cancer cell lines (e.g., MCF-7). For similar compounds, IC₅₀ values range from 5–20 µM .
  • Apoptosis Markers : Quantify caspase-3/7 activation via flow cytometry or fluorescence microscopy .

Q. How to purify this compound post-synthesis?

  • Methodological Answer : Recrystallization from ethanol or methanol is standard. For complex mixtures, use column chromatography (silica gel, ethyl acetate/hexane eluent) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Questions

Q. How to optimize reaction conditions for introducing sulfonamide groups in related tetrahydrobenzo[b]thiophene derivatives?

  • Methodological Answer : Key factors include:
  • Solvent Choice : Absolute ethanol improves solubility for sulfonamide formation compared to benzene, reducing side reactions .
  • Catalyst : Triethylamine or DMAP enhances nucleophilicity of the amino group.
  • Temperature : Extended reflux (6–8 hours) may improve yields for sterically hindered sulfonyl chlorides .

Q. How to address contradictory data in biological activity assessments across similar derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Standardize protocols using guidelines like NCI-60 screening .
  • Structural Modifications : Compare substituent effects. For example, morpholinosulfonyl groups enhance solubility and target engagement compared to phenylsulfonyl analogs .

Q. What strategies are effective for synthesizing analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer : Modify critical regions:
  • Benzamido Group : Replace with heteroaromatic acyl chlorides (e.g., pyridine-4-carbonyl chloride) .
  • Morpholinosulfonyl Group : Substitute with piperazine or thiomorpholine sulfonyl derivatives .
    Use Knoevenagel Condensation or cyclocondensation with polyphosphoric acid to generate fused heterocycles .

Q. How to troubleshoot low yields in morpholinosulfonyl group incorporation?

  • Methodological Answer : Low yields (<40%) may result from:
  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar).
  • Activation : Employ coupling agents like DCC or HOBt for sterically demanding reactions .
  • Byproduct Removal : Optimize washing steps (e.g., 10% HCl to remove unreacted sulfonyl chloride) .

Q. How to design heterocyclic systems incorporating this compound for enhanced antimicrobial activity?

  • Methodological Answer : React the core structure with lauroyl isothiocyanate to form thioureido intermediates. Subsequent cyclization yields:
  • Thieno[2,3-d]pyrimidines : Intramolecular annulation in acetonitrile under reflux .
  • 1,2,4-Triazoles : Treat with hydrazine hydrate and acetic acid .

Q. How to integrate computational methods in activity prediction for derivatives?

  • Methodological Answer :
    Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like Bcl-2 or tubulin. Validate with MD Simulations (GROMACS) to assess stability. Correlate in silico results with in vitro IC₅₀ data, as seen in cyanoacrylamide derivatives targeting NMDA receptors .

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